molecular formula C11H11N5 B2971347 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine CAS No. 1179056-26-8

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine

Cat. No.: B2971347
CAS No.: 1179056-26-8
M. Wt: 213.244
InChI Key: NQDWFNFRWKNNEV-UHFFFAOYSA-N
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Description

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine typically involves multi-step reactions. One common method includes the condensation of imidazo[1,2-a]pyridine with a suitable pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine is unique due to the combination of both imidazo[1,2-a]pyridine and pyrazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-4-6-16(14-10)8-9-7-15-5-2-1-3-11(15)13-9/h1-7H,8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDWFNFRWKNNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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